Mener, (S,S)-C-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

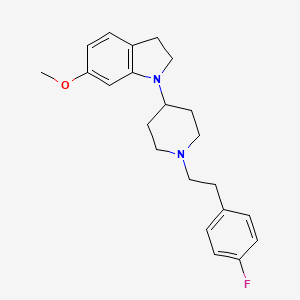

(S,S)-(11C)Mener is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is particularly valuable in the field of neuroscience for studying brain function and disorders. The radiolabeling with carbon-11 allows for the tracking of the compound’s distribution and interaction within the body, providing critical insights into various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(11C)Mener typically involves the incorporation of carbon-11 into the molecular structure. This is achieved through a series of chemical reactions that introduce the radiolabel at a specific position within the molecule. The process often begins with the preparation of a precursor compound, which is then subjected to radiolabeling under controlled conditions. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of (S,S)-(11C)Mener involves scaling up the synthetic routes used in laboratory settings. This requires the use of specialized equipment and facilities capable of handling radioactive materials. The production process must adhere to strict regulatory guidelines to ensure safety and quality. Automation and advanced purification techniques are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(11C)Mener undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert (S,S)-(11C)Mener into reduced forms, which may have different biological activities.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially altering its properties.

Common Reagents and Conditions

Common reagents used in the reactions of (S,S)-(11C)Mener include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of (S,S)-(11C)Mener depend on the specific reaction conditions and reagents used

Scientific Research Applications

(S,S)-(11C)Mener has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in the study of biological processes at the molecular level, including enzyme activity and protein interactions.

Medicine: Utilized in PET imaging to diagnose and monitor neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Industry: Applied in the development of new pharmaceuticals and the evaluation of drug efficacy and safety.

Mechanism of Action

The mechanism of action of (S,S)-(11C)Mener involves its interaction with specific molecular targets within the body. Upon administration, the compound binds to target proteins or receptors, allowing for the visualization of their distribution and activity using PET imaging. The radiolabeling with carbon-11 enables the detection of the compound’s location and concentration, providing valuable information about the underlying biological processes.

Comparison with Similar Compounds

Similar Compounds

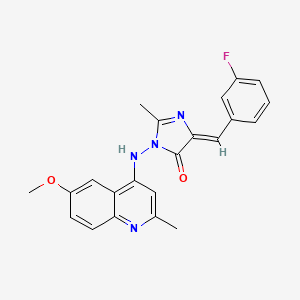

Compounds similar to (S,S)-(11C)Mener include other radiolabeled molecules used in PET imaging, such as:

(R,R)-(11C)Mener: A stereoisomer with different binding properties and biological activity.

(S,S)-(18F)Mener: A fluorine-18 labeled analog with a longer half-life, allowing for extended imaging studies.

(S,S)-(11C)Mener-Derivatives: Modified versions of (S,S)-(11C)Mener with altered chemical structures and properties.

Uniqueness

(S,S)-(11C)Mener is unique due to its specific stereochemistry and radiolabeling with carbon-11. This combination provides distinct advantages in terms of binding affinity, selectivity, and imaging resolution. The compound’s ability to provide real-time insights into biological processes makes it a valuable tool in both research and clinical settings.

Properties

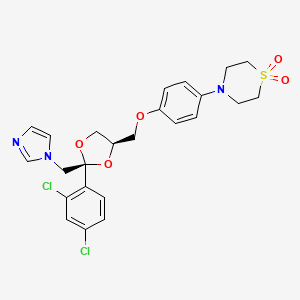

CAS No. |

634591-18-7 |

|---|---|

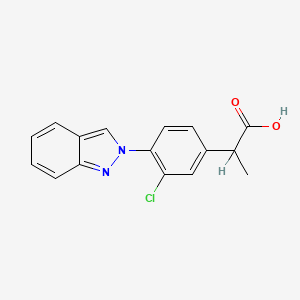

Molecular Formula |

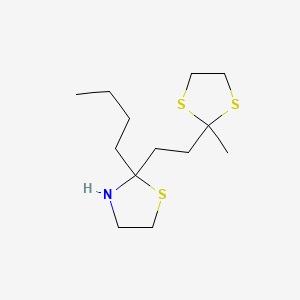

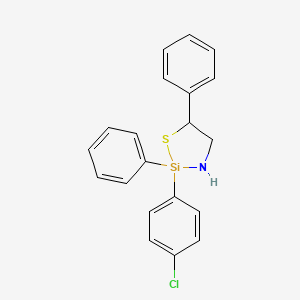

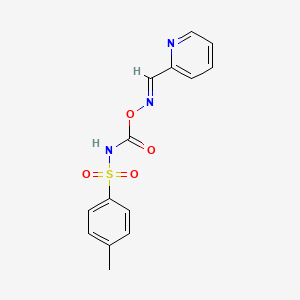

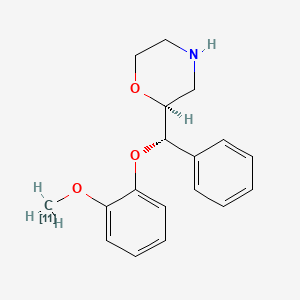

C18H21NO3 |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

(2S)-2-[(S)-(2-(111C)methoxyphenoxy)-phenylmethyl]morpholine |

InChI |

InChI=1S/C18H21NO3/c1-20-15-9-5-6-10-16(15)22-18(14-7-3-2-4-8-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1/i1-1 |

InChI Key |

MZGJHBJKODTIQM-RIVWMEAKSA-N |

Isomeric SMILES |

[11CH3]OC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.